molecular formula C12H7ClN4O B8363222 5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B8363222
M. Wt: 258.66 g/mol
InChI Key: FTWZOKQCVZOYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid hydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-triazole
  • 5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-thiadiazole
  • 5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxazole

Uniqueness

5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

5-(5-chloropyridin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-9-5-8(6-14-7-9)12-16-11(17-18-12)10-3-1-2-4-15-10/h1-7H

InChI Key

FTWZOKQCVZOYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CN=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar fashion, 5-chloronicotinoyl chloride was prepared from 5-chloronicotinic acid (157 mg, 1 mmol). Treatment of the acid chloride with pyrid-2-ylamidoxime (137 mg, 1 mmol) and triethylamine (404 mg, 4 mmol) in dichloromethane (2 mL), followed by heating in dimethylformamide (2 mL) at 120° C. for 3 hours afforded 149 mg (58%) of 3-(2-pyridyl)-5-(5-chloro-pyrid-3-yl)-1,2,4-oxadiazole (149 mg, 57.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pyrid-2-ylamidoxime
Quantity
137 mg
Type
reactant
Reaction Step Three
Quantity
404 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.